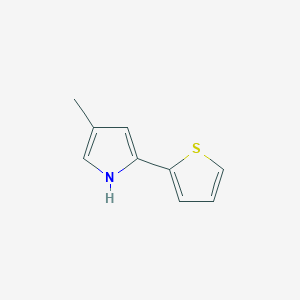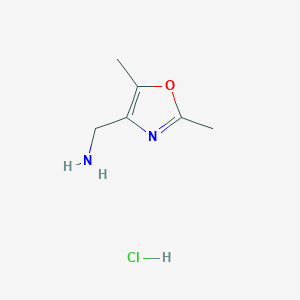
4-Methyl-2-(2-thienyl)pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-(2-thienyl)pyrrole is a heterocyclic compound that features both pyrrole and thiophene rings
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 4-Methyl-2-(2-Thienyl)pyrrol kann durch verschiedene Verfahren erreicht werden. Ein gängiger Ansatz ist die Paal-Knorr-Synthese, die die Kondensation von 1,4-Dicarbonylverbindungen mit Aminen beinhaltet. So kann beispielsweise die Reaktion von 2,5-Dimethoxytetrahydrofuran mit 2-Thienylamin in Gegenwart einer katalytischen Menge Eisen(III)-chlorid das gewünschte Pyrrolderivat liefern .
Industrielle Produktionsmethoden: Die industrielle Produktion von 4-Methyl-2-(2-Thienyl)pyrrol beinhaltet in der Regel skalierbare Synthesewege, die eine hohe Ausbeute und Reinheit gewährleisten. Die Paal-Knorr-Synthese ist aufgrund ihrer operativen Einfachheit und Effizienz unter milden Reaktionsbedingungen weiterhin ein bevorzugtes Verfahren .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 4-Methyl-2-(2-Thienyl)pyrrol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Pyrrol-2,5-dione zu bilden.
Reduktion: Reduktionsreaktionen können Dihydropyrrolderivate liefern.
Substitution: Elektrophile Substitutionsreaktionen sind üblich, wobei der Thiophenring mit verschiedenen Substituenten funktionalisiert werden kann.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.
Substitution: Die elektrophile Substitution erfolgt oft unter Verwendung von Reagenzien wie Brom oder Chlor unter sauren Bedingungen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind substituierte Pyrrole, Dihydropyrrole und Pyrrol-2,5-dione, abhängig von den spezifischen Reaktionsbedingungen und Reagenzien, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-(2-Thienyl)pyrrol hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese komplexerer heterozyklischer Verbindungen.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.
Medizin: Die Forschung untersucht die Verwendung in der Medikamentenentwicklung, insbesondere das Potenzial als Pharmakophor in der pharmazeutischen Chemie.
Industrie: Die Verbindung wird zur Herstellung von leitfähigen Polymeren verwendet, die in der organischen Elektronik unerlässlich sind, wie z. B. organische Leuchtdioden (OLEDs) und organische Feldeffekttransistoren (OFETs)
5. Wirkmechanismus
Der Wirkmechanismus von 4-Methyl-2-(2-Thienyl)pyrrol beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen. In biologischen Systemen kann es mit Enzymen und Rezeptoren interagieren und deren Aktivität modulieren. Die einzigartige Struktur der Verbindung ermöglicht es ihr, an Elektronentransferprozessen teilzunehmen, was sie in der Materialwissenschaft für die Entwicklung leitfähiger Materialien wertvoll macht .
Ähnliche Verbindungen:
2,5-Di(2-thienyl)pyrrol: Diese Verbindung enthält ebenfalls sowohl Pyrrol- als auch Thiophenringe, unterscheidet sich aber im Substitutionsschema.
Polythiophene: Dies sind Polymere, die Thiopheneinheiten enthalten und für ihre hohe Leitfähigkeit und Stabilität bekannt sind.
Polypyrrole: Diese Polymere bestehen aus Pyrroleinheiten und werden für ihre Leitfähigkeit und Redoxeigenschaften geschätzt.
Einzigartigkeit: 4-Methyl-2-(2-Thienyl)pyrrol ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere elektronische Eigenschaften verleiht. Dies macht es besonders nützlich für Anwendungen, die eine präzise Steuerung der elektronischen Eigenschaften erfordern, wie z. B. bei der Entwicklung fortschrittlicher Materialien für die organische Elektronik .
Wirkmechanismus
The mechanism of action of 4-Methyl-2-(2-thienyl)pyrrole involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The compound’s unique structure allows it to participate in electron transfer processes, making it valuable in materials science for the development of conductive materials .
Vergleich Mit ähnlichen Verbindungen
2,5-Di(2-thienyl)pyrrole: This compound also contains both pyrrole and thiophene rings but differs in the substitution pattern.
Polythiophenes: These are polymers containing thiophene units and are known for their high conductivity and stability.
Polypyrroles: These polymers consist of pyrrole units and are valued for their conductivity and redox properties.
Uniqueness: 4-Methyl-2-(2-thienyl)pyrrole is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly useful in applications requiring precise control over electronic characteristics, such as in the development of advanced materials for organic electronics .
Eigenschaften
Molekularformel |
C9H9NS |
|---|---|
Molekulargewicht |
163.24 g/mol |
IUPAC-Name |
4-methyl-2-thiophen-2-yl-1H-pyrrole |
InChI |
InChI=1S/C9H9NS/c1-7-5-8(10-6-7)9-3-2-4-11-9/h2-6,10H,1H3 |
InChI-Schlüssel |
NHDKUVWMYSGYPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CNC(=C1)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,5,5-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B11920339.png)




![1,3-Diazaspiro[4.5]dec-1-en-4-one](/img/structure/B11920363.png)
![1,2,8-Triazaspiro[4.5]decan-3-one](/img/structure/B11920368.png)
![3-Amino-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B11920376.png)
![3-Chloro-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine](/img/structure/B11920377.png)



![5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B11920397.png)
![2-Fluorobenzo[d]oxazol-4-amine](/img/structure/B11920400.png)
